molecular formula C16H18N2O2 B5691942 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B5691942
M. Wt: 270.33 g/mol
InChI Key: ZJQXFBWWIBAHTR-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to activate the immune system, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines then induce tumor necrosis and inhibit the growth of cancer cells. 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to induce a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-alpha and IFN-alpha, which play a role in the immune response. 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to increase the production of reactive oxygen species (ROS), which can induce cell death. In addition, 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is its ability to induce tumor necrosis and inhibit the growth of cancer cells. This makes it a promising candidate for cancer therapy. However, 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer. In addition, 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have low stability in solution, which can lead to degradation over time.

Future Directions

There are several future directions for 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide research. One direction is to optimize the synthesis method to improve the yield and purity of 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. Another direction is to study the mechanism of action in more detail to better understand how 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide induces tumor necrosis and inhibits cancer cell growth. In addition, future research could focus on developing more effective delivery methods for 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide to improve its solubility and stability. Finally, further studies could investigate the potential use of 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in combination with other cancer therapies to enhance their effectiveness.

Synthesis Methods

2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized through a multi-step process starting with 2,4-dimethylphenol and 6-methyl-2-pyridinecarboxylic acid. The reaction involves the use of various reagents and solvents such as thionyl chloride, triethylamine, and acetic anhydride. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal to yield 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The purity of 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be increased through recrystallization.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells such as lung, breast, and colon cancer cells. 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-cancer properties, 2-(2,4-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its anti-inflammatory and anti-viral properties.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-14(12(2)9-11)20-10-16(19)18-15-6-4-5-13(3)17-15/h4-9H,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQXFBWWIBAHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

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